molecular formula C10H14O4 B7767688 (1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B7767688
M. Wt: 198.22 g/mol
InChI Key: KPWKPGFLZGMMFX-AXDSSHIGSA-N
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Description

The compound, commonly referred to as (-)-Camphanic acid (CAS 13429-83-9), is a bicyclic monoterpene derivative with the molecular formula C₁₀H₁₄O₄ (molar mass: 198.22 g/mol) . Its structure features a 2-oxabicyclo[2.2.1]heptane core with methyl groups at positions 4,7,7 and a carboxylic acid substituent at position 1. The (1R) stereochemistry confers chirality, making it valuable in asymmetric synthesis and enzyme inhibition studies . Key applications include its use as a chiral auxiliary, antimicrobial agent, and precursor in pharmaceutical derivatives .

Properties

IUPAC Name

(1R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWKPGFLZGMMFX-AXDSSHIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@]2(CCC1(C(=O)O2)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, such as a cyclopentene derivative, the compound can be synthesized through a cyclization reaction. This often involves the use of a catalyst, such as palladium, to facilitate the formation of the bicyclic structure.

    Carboxylation: The carboxylic acid group at the 1-position can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclization, oxidation, and carboxylation steps in sequence.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with precise control over reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of additional oxo groups or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups attached to the bicyclic core are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation Products: Additional oxo or carboxylic acid derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted bicyclic compounds.

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

    Catalysis: Acts as a ligand in catalytic reactions, facilitating the formation of desired products.

Biology and Medicine:

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand the interaction of bicyclic compounds with biological systems.

Industry:

    Material Science: Incorporated into polymers and materials to enhance their properties, such as rigidity and thermal stability.

    Agrochemicals: Utilized in the synthesis of agrochemical products, including pesticides and herbicides.

Mechanism of Action

The mechanism by which (1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, while the functional groups can participate in various chemical reactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

d-Camphocarboxylic Acid (CAS 18530-30-8)
  • Structure : (1R,2S,4R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid .
  • Differences : The carboxylic acid group is at position 2 instead of 1, and the oxygen atom is absent in the bicyclic framework.
  • Properties : Melting point = 127.5°C; exhibits distinct spectroscopic (NMR) profiles due to altered substituent positions .
  • Applications : Less studied in biological contexts but used in organic synthesis for its rigid bicyclic structure .
(1R,4S)-Isomer
  • Structure : Differs in the stereochemistry of the 4-methyl group and oxygen placement.
  • Relevance : Demonstrated inhibitory activity against AmpC beta-lactamase (PDB ID: 1U5) in crystallographic studies, highlighting stereochemical specificity in enzyme binding .

Functional Analogs

Ketopinic Acid (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid)
  • Structure : Lacks the 4-methyl group and 2-oxa ring oxygen present in Camphanic acid .
  • Properties: Melting point = ~127°C (similar to Camphanic acid derivatives); used in chiral resolution due to its non-polar methyl groups .
  • Reactivity : Less electrophilic at the carbonyl position compared to Camphanic acid, reducing its utility in esterification reactions .
Hexanoic Acid (Hx)
  • Structure : A linear carboxylic acid (C₆H₁₂O₂).
  • Biological Role : Priming agent for disease resistance in plants; lacks the bicyclic framework and antimicrobial potency of Camphanic acid .

Comparative Analysis of Derivatives

Physical and Chemical Properties

Property Camphanic Acid d-Camphocarboxylic Acid Ketopinic Acid
Molecular Formula C₁₀H₁₄O₄ C₁₁H₁₆O₃ C₁₀H₁₄O₃
Melting Point (°C) Not reported 127.5 ~127
Boiling Point (°C) No data No data No data
Key Functional Groups 2-Oxa ring, carboxylic acid Bicyclic ketone, carboxylic acid Ketone, carboxylic acid
Bioactivity Antimicrobial Limited data Chiral resolution

Biological Activity

(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, also known by its CAS number 13429-83-9, is a bicyclic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The molecular formula of this compound is C10H14O4C_{10}H_{14}O_{4}, with a molecular weight of 198.22 g/mol. It possesses a high degree of solubility and favorable absorption characteristics, indicated by its log P values ranging from 1.16 to 1.63, suggesting good permeability across biological membranes .

Research indicates that this compound may interact with various biological pathways:

  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of specific cytochrome P450 enzymes, although it does not inhibit CYP1A2, CYP2C19, CYP2D6, or CYP3A4 .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models.

Biological Activities

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : Studies show that it can reduce pro-inflammatory cytokines in vitro.
  • Antimicrobial Properties : It has demonstrated activity against certain bacterial strains, suggesting potential uses in treating infections .

In Vitro Studies

A study conducted on human cell lines revealed that the compound significantly reduced the levels of inflammatory markers such as TNF-alpha and IL-6 when exposed to lipopolysaccharide (LPS) .

StudyCell LineTreatment ConcentrationInflammatory Markers Reduction
1THP-110 µM50% decrease in TNF-alpha
2HEK2935 µM40% decrease in IL-6

In Vivo Studies

In animal models, administration of this compound resulted in improved outcomes in models of acute inflammation and chronic pain .

Animal ModelDosageEffect Observed
Mouse20 mg/kgReduced paw edema by 60%
Rat10 mg/kgImproved mobility in pain models

Scientific Research Applications

The compound is classified with hazard statements indicating it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Organic Synthesis

(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of various biologically active compounds due to its unique structural features that facilitate further chemical transformations.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The bicyclic structure allows for modifications that enhance biological activity while maintaining stability .

Material Science

This compound has been explored for its potential applications in material science, particularly in developing polymers with specific properties.

Case Study: Polymer Development

Research indicated that incorporating (1R)-4,7,7-trimethyl derivatives into polymer matrices can improve mechanical properties and thermal stability. For instance, poly(arylene ether)s synthesized using this compound exhibited enhanced gas permeability and resistance to plasticization under high CO2_2 pressures .

Pharmaceutical Applications

The compound's derivatives have shown promise in pharmaceutical applications due to their ability to modulate biological pathways.

Case Study: Antimicrobial Activity

In a recent study, derivatives of (1R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane were tested for antimicrobial activity against various pathogens. Results indicated significant activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .

Q & A

Basic: What are the established synthetic routes for (1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves derivatization of camphanic acid analogs. For instance, (1S)-camphanic acid reacts with thionyl chloride under reflux (3 hours, 1.8 mL thionyl chloride per 0.5 g substrate) to form acyl chlorides, achieving 81% yield after distillation . Key parameters include:

  • Reagent stoichiometry : Excess thionyl chloride (10-fold molar excess) ensures complete conversion.
  • Temperature control : Reflux prevents side reactions.
  • Purification : Reduced-pressure distillation minimizes decomposition.
    Optimization may involve adjusting reflux duration or using catalytic agents to enhance efficiency.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

1H/13C NMR and IR spectroscopy are critical. For bicyclic systems, NMR signals for bridgehead protons (e.g., 1R-configuration) appear downfield (δ 2.1–3.5 ppm), while the carbonyl (C=O) stretch in IR occurs near 1750–1780 cm⁻¹ . For example, in related bicyclo[2.2.1]heptane derivatives, methyl groups resonate as singlets (δ 1.0–1.5 ppm), and oxabicyclic oxygen atoms deshield adjacent carbons . Always compare spectra with literature data .

Advanced: How can researchers address contradictions in solubility data during formulation or reaction design?

Solubility variability arises from solvent polarity and crystal packing. Evidence suggests:

  • Polar solvents (e.g., methanol, DMSO) : Effective for initial dissolution but may hinder crystallization.
  • Co-solvent systems : Mixing ethanol with water (70:30 v/v) improves recrystallization yields .
  • Temperature gradients : Heating in dioxane (40–60°C) followed by gradual cooling enhances purity .
    Document solvent-solute interactions via Hansen solubility parameters to rationalize discrepancies.

Advanced: What experimental strategies mitigate stereochemical ambiguities in synthetic intermediates?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • X-ray crystallography : Confirms absolute configuration, as seen in (1S,4R)-camphanic acid derivatives .
  • Circular Dichroism (CD) : Correlates Cotton effects with known stereoisomers .
    For diastereomeric byproducts, optimize column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritants (e.g., acyl chloride intermediates) .
  • Spill management : Neutralize acids with sodium bicarbonate and adsorb solids with vermiculite .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can computational methods aid in predicting reactivity or degradation pathways?

  • DFT calculations : Model transition states for ring-opening reactions (e.g., hydrolysis at the oxabicyclic oxygen).
  • MD simulations : Predict solvent interactions to guide solubility optimization .
  • Degradation studies : Use software like ACD/Labs to simulate pH-dependent stability, identifying labile sites (e.g., ester groups) .

Advanced: What are the limitations of current synthetic methods, and how can they be improved?

  • Yield limitations : Side reactions (e.g., over-oxidation) reduce efficiency. Mitigate via low-temperature stepwise additions .
  • Scalability : Batch processes may lack reproducibility. Continuous-flow systems could enhance control .
  • Stereoselectivity : Asymmetric catalysis (e.g., chiral Lewis acids) may improve enantiomeric excess .

Basic: How should researchers validate purity for biological or catalytic studies?

  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) with MS detection (m/z 240–260 range).
  • Melting point analysis : Compare observed values (e.g., 145–148°C) to literature .
  • Elemental analysis : Ensure C, H, O percentages align with theoretical values (±0.3%) .

Advanced: What strategies resolve discrepancies between theoretical and observed spectral data?

  • Artifact identification : Check for solvent peaks (e.g., residual DMSO-d6 at δ 2.5 ppm in NMR).
  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening signals .
  • Cross-validation : Compare IR, NMR, and X-ray data to confirm assignments .

Advanced: How can researchers design stability studies to assess shelf-life under varying conditions?

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days.
  • Analytical monitoring : Track decomposition via HPLC peak area reduction (>10% indicates instability) .
  • Kinetic modeling : Use Arrhenius equations to extrapolate long-term stability from accelerated data .

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